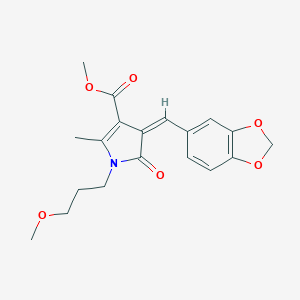![molecular formula C23H19N3OS2 B302458 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B302458.png)
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is not fully understood. However, it is believed to act by binding to specific proteins and enzymes, thereby altering their activity. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is its fluorescent properties, which make it an ideal probe for the detection of thiols in biological systems. However, the compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for neurodegenerative diseases. Finally, the compound's potential as a fluorescent probe for the detection of other biomolecules, such as proteins and nucleic acids, should be explored.
Conclusion:
In conclusion, 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is a promising chemical compound with potential applications in various fields. The compound's fluorescent properties make it an ideal probe for the detection of thiols in biological systems, and its potential as an anti-cancer and neuroprotective agent should be further explored. However, more research is needed to fully understand the compound's mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone involves several steps. The first step involves the reaction between 6-amino-1,3-benzothiazole-2-thiol and 10,11-dihydro-5H-dibenzo[b,f]azepin-5-one in the presence of a suitable catalyst. This reaction results in the formation of the intermediate compound, which is then further reacted with ethyl chloroacetate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for the detection of thiols in biological systems. The compound has also been investigated for its potential as an anti-cancer agent and as a therapeutic agent for neurodegenerative diseases.
Eigenschaften
Produktname |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone |
|---|---|
Molekularformel |
C23H19N3OS2 |
Molekulargewicht |
417.6 g/mol |
IUPAC-Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone |
InChI |
InChI=1S/C23H19N3OS2/c24-17-11-12-18-21(13-17)29-23(25-18)28-14-22(27)26-19-7-3-1-5-15(19)9-10-16-6-2-4-8-20(16)26/h1-8,11-13H,9-10,14,24H2 |
InChI-Schlüssel |
KDQLOBGPHLWMBN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=C(S4)C=C(C=C5)N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=C(S4)C=C(C=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302375.png)
![ethyl 4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302377.png)
![ethyl 4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302378.png)

![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302380.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B302383.png)
![(4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium](/img/structure/B302384.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B302386.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B302389.png)
![Methyl 4-[[2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B302390.png)
![2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B302391.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B302396.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B302400.png)